molecular formula C7H9NO5S B2611760 Ethyl 5-sulfamoylfuran-2-carboxylate CAS No. 87299-64-7

Ethyl 5-sulfamoylfuran-2-carboxylate

Cat. No.: B2611760
CAS No.: 87299-64-7
M. Wt: 219.21
InChI Key: QMZFVLHEHUPKBC-UHFFFAOYSA-N
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Description

Ethyl 5-sulfamoylfuran-2-carboxylate is a chemical compound with the molecular formula C7H9NO5S and a molecular weight of 219.22 g/mol It is known for its unique structure, which includes a furan ring substituted with a sulfamoyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-sulfamoylfuran-2-carboxylate typically involves the reaction of 5-sulfamoylfuran-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-sulfamoylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 5-sulfamoylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl 5-sulfamoylfuran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-sulfamoylthiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Ethyl 5-sulfamoylpyrrole-2-carboxylate: Contains a pyrrole ring instead of a furan ring.

    Ethyl 5-sulfamoylbenzene-2-carboxylate: Features a benzene ring instead of a furan ring.

Uniqueness: The presence of the furan ring in this compound imparts unique electronic properties and reactivity compared to its thiophene, pyrrole, and benzene analogs. This makes it particularly valuable in specific synthetic and biological applications .

Properties

IUPAC Name

ethyl 5-sulfamoylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZFVLHEHUPKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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